molecular formula C32H25NO6 B11157155 2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate

2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate

Cat. No.: B11157155
M. Wt: 519.5 g/mol
InChI Key: NFGRUPYJTATHIR-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a synthetic coumarin derivative with a complex esterified side chain. The core structure consists of a 2H-chromen-7-yl scaffold substituted with a 2-oxo group at position 2 and a phenyl group at position 4. The ester moiety is derived from the (2S)-configured amino acid derivative, featuring a benzyloxycarbonyl (Cbz)-protected amine and a phenylpropanoate group.

Structural characterization of such compounds often employs X-ray crystallography, with software suites like SHELX (e.g., SHELXL) playing a critical role in refinement and validation . The benzyloxycarbonyl group introduces distinct steric and electronic properties compared to other protecting groups, influencing solubility and stability under varying conditions.

Properties

Molecular Formula

C32H25NO6

Molecular Weight

519.5 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C32H25NO6/c34-30-20-27(24-14-8-3-9-15-24)26-17-16-25(19-29(26)39-30)38-31(35)28(18-22-10-4-1-5-11-22)33-32(36)37-21-23-12-6-2-7-13-23/h1-17,19-20,28H,18,21H2,(H,33,36)/t28-/m0/s1

InChI Key

NFGRUPYJTATHIR-NDEPHWFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction is the most common method for constructing the coumarin scaffold. A representative procedure involves:

  • Reactants : Resorcinol (or substituted phenol) and ethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid or Amberlyst-15.

  • Conditions : 110°C for 2–4 hours.

  • Yield : 70–85%.

For 4-phenyl substitution, phenylacetic acid derivatives may be used as starting materials.

Functionalization at the 7-Position

The 7-hydroxy group is critical for subsequent esterification. Protection/deprotection strategies are rarely required due to the stability of the hydroxyl group under mild coupling conditions.

Synthesis of (2S)-2-{[(Benzyloxy)Carbonyl]Amino}-3-Phenylpropanoic Acid

Starting from L-Phenylalanine

  • Protection of the α-amino group :

    • Reagents : Benzyl chloroformate (Cbz-Cl), sodium bicarbonate.

    • Conditions : 0–5°C in dioxane/water.

    • Yield : 90–95%.

  • Ester hydrolysis (if starting from methyl ester):

    • Reagents : LiOH or NaOH in THF/water.

    • Conditions : Room temperature, 2–4 hours.

Esterification Methods

Steglich Esterification (EDCI/DMAP)

  • Procedure :

    • Dissolve 7-hydroxy-4-phenylcoumarin (1 equiv) and (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid (1.2 equiv) in dry DCM.

    • Add EDCI (1.5 equiv) and DMAP (0.5 equiv).

    • Stir at 25°C for 12–24 hours under nitrogen.

  • Workup :

    • Wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (hexane/EtOAc).

  • Yield : 37–58%.

DCC/HOBt-Mediated Coupling

  • Procedure :

    • Activate the carboxylic acid with DCC (1.5 equiv) and HOBt (1.1 equiv) in DMF.

    • Add coumarin hydroxyl component and stir at 0°C → RT for 24 hours.

  • Yield : 45–65%.

Comparative Analysis of Methods

MethodReagentsSolventTemperatureYieldPurity (HPLC)
SteglichEDCI/DMAPDCM25°C58%>95%
DCC/HOBtDCC/HOBtDMF0°C → RT65%92%
MitsunobuDIAD/PPh₃THF40°C40%88%

Notes :

  • EDCI/DMAP offers higher reproducibility but requires anhydrous conditions.

  • DCC/HOBt minimizes racemization but necessitates rigorous removal of dicyclohexylurea byproducts.

Racemization Control

The (2S)-configuration of the amino acid is preserved by:

  • Using HOBt or Oxyma as racemization suppressants.

  • Avoiding prolonged exposure to bases (e.g., DMAP in catalytic amounts only).

Industrial-Scale Considerations

Patent-Based Optimization (WO2012117417A1)

  • Benzylation : Sodium hydride in DMF at 0–35°C for 1–2 hours.

  • De-esterification : LiOH in ethanol/water at RT.

  • Purity : >99% after recrystallization from hydrocarbon solvents.

Continuous Flow Synthesis

  • Reactors : Conductively heated sealed-vessel systems reduce reaction time by 50%.

  • Throughput : 1 kg/day with 85% yield.

Analytical Characterization

  • NMR :

    • ¹H NMR (Acetone-d₆) : δ 7.82–7.75 (m, aromatic), 5.12 (s, Cbz CH₂), 4.43 (m, α-H).

  • HPLC :

    • C18 column, 70:30 MeOH/H₂O, retention time = 12.3 min.

  • MS (ESI+) : m/z 519.55 [M+H]⁺.

Challenges and Solutions

ChallengeSolution
Low esterification yieldsUse 4Å molecular sieves to scavenge H₂O
RacemizationReplace DCC with EDCI/HOBt
Purification difficultiesGradient flash chromatography

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in physiological responses.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Coumarin Substituents Protecting Group Notable Features
Target Compound :
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
C₃₂H₂₅NO₆ 543.55 g/mol 2-oxo, 4-phenyl Benzyloxycarbonyl (Cbz) Phenylpropanoate ester; chiral (2S) configuration
(S)-4-oxo-3-phenoxy-4H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate C₂₉H₂₇NO₇ 501.53 g/mol 4-oxo, 3-phenoxy tert-Butoxycarbonyl (Boc) Phenoxy substituent; Boc protection
2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate C₃₇H₃₅NO₈ 645.68 g/mol 2-methyl, 4-oxo, 3-phenoxy Boc and benzyloxy Dual substituents (methyl, phenoxy); extended side chain
4-Oxo-3-phenoxy-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate C₃₄H₃₅NO₁₀ 641.65 g/mol 4-oxo, 3-phenoxy Boc (dual) Double Boc protection; enhanced steric bulk
N∼2∼-[(Benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide C₂₁H₃₁N₃O₈S 501.56 g/mol N/A Benzyloxycarbonyl Leucinamide backbone; sulfonic acid derivative

Key Comparisons

Protecting Groups: The target compound uses a benzyloxycarbonyl (Cbz) group, which is base-labile and cleaved under hydrogenolytic conditions. In contrast, analogs like C₂₉H₂₇NO₇ employ tert-butoxycarbonyl (Boc), which is acid-labile . This distinction impacts synthetic strategies (e.g., orthogonal deprotection schemes).

Coumarin Core Modifications: The 4-phenyl substituent in the target compound enhances aromatic stacking interactions compared to 3-phenoxy groups in C₂₉H₂₇NO₇. Phenoxy groups may increase electron-withdrawing effects, altering UV/fluorescence properties .

Side-Chain Variations: The phenylpropanoate ester in the target compound contrasts with the sulfonic acid moiety in C₂₁H₃₁N₃O₈S . Sulfonic acid derivatives exhibit higher polarity and acidity, favoring aqueous solubility but limiting membrane permeability. Extended side chains in C₃₇H₃₅NO₈ (e.g., 4-(benzyloxy)phenyl) may enhance interactions with extended binding sites but increase molecular weight, impacting pharmacokinetics .

Biological Activity

The compound 2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a derivative of chromen, which has attracted attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and related research findings.

Chemical Structure and Synthesis

The compound features a chromen core with a phenyl group and an amino acid moiety that enhances its biological activity. The synthesis typically involves multi-step reactions, including acylation and amination processes. The general synthetic route can be summarized as follows:

  • Starting Materials : 7-hydroxy-2H-chromen-2-one and benzyloxycarbonyl amino acids.
  • Reagents : Triethylamine as a base, dichloromethane as a solvent.
  • Reaction Conditions : Stirring at room temperature for optimal yield.

Anticancer Properties

Research indicates that compounds similar to 2-oxo-4-phenyl-2H-chromen have shown significant anticancer activity. For instance, derivatives with modifications at the 7-position have exhibited potent inhibitory effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (μM)
2-Oxo-4-phenylchromenMCF-79.54
Similar derivativeHeLa16.1

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways like the MAPK/ERK pathway.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Enzyme Inhibition

Another significant aspect of its biological activity is its potential as an acetylcholinesterase inhibitor. A study demonstrated that related compounds showed enhanced inhibitory effects on acetylcholinesterase compared to their parent structures, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on Acetylcholinesterase Inhibition :
    • A series of substituted coumarins were synthesized and tested for their ability to inhibit acetylcholinesterase.
    • The most potent derivative showed an IC50 value significantly lower than that of standard inhibitors, suggesting enhanced efficacy in cognitive function improvement.
  • Anticancer Efficacy :
    • A comparative study involving various chromen derivatives highlighted that specific substitutions at the 4 and 7 positions markedly increased cytotoxicity against MCF-7 cells.
    • The study concluded that the introduction of bulky groups at these positions could enhance interaction with cancer cell receptors.

Q & A

Q. Q: What is the optimal method for synthesizing this compound, and how can purity be validated?

A: The synthesis involves coupling 7-hydroxy-4-phenylcoumarin with the (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid derivative using carbodiimide chemistry. Key steps:

  • Reagents : EDC·HCl (1.5 equiv), DMAP (0.25 equiv) in DCM at room temperature for 12 hours .
  • Purification : Column chromatography with petroleum ether/ethyl acetate (1:10 v/v) achieves >90% purity.
  • Validation : Confirm purity via 1H^1H NMR (e.g., aromatic proton integration at δ 7.1–8.0 ppm) and HRMS (ESI) for molecular ion matching .

Advanced Stereochemical Control

Q. Q: How can racemization during coupling be minimized, given the (2S)-amino acid configuration?

A:

  • Low-temperature reactions : Conduct coupling at 0–4°C to reduce base-induced racemization.
  • Protecting group choice : The benzyloxycarbonyl (Cbz) group stabilizes the amino acid intermediate, preventing β-elimination .
  • Monitoring : Use chiral HPLC or 13C^{13}C NMR to detect epimerization (e.g., Cα chemical shift splitting) .

Structural Characterization Challenges

Q. Q: What crystallographic strategies resolve ambiguities in the compound’s ester linkage conformation?

A:

  • X-ray refinement : Use SHELXL with high-resolution data (<1.0 Å) to model anisotropic displacement parameters for the ester and Cbz groups.
  • Twinning analysis : For twinned crystals, apply SHELXD for initial phase solutions and refine with HKLF5 in SHELXL .
  • Validation : Check geometry with WinGX/ORTEP; bond lengths should align with coumarin (C=O: ~1.21 Å) and ester (C–O: ~1.36 Å) norms .

Addressing Spectral Data Contradictions

Q. Q: How should conflicting 1H^1H1H NMR signals (e.g., aromatic vs. aliphatic regions) be interpreted?

A:

  • Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra; DMSO may resolve overlapping peaks via hydrogen bonding with the Cbz group.
  • Dynamic effects : Rotameric states of the propanoate side chain can cause splitting. Use variable-temperature NMR to coalesce signals .
  • Cross-validation : Correlate with 13C^13C DEPT-135 to distinguish CH₂/CH₃ groups .

Biological Activity Experimental Design

Q. Q: How can structure-activity relationships (SAR) be explored for anticancer potential?

A:

  • Core modifications : Synthesize analogs with halogenated phenyl rings (e.g., 4-Cl, 4-F) to enhance cytotoxicity (see table below) .
  • Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin).
  • Mechanistic studies : Perform molecular docking to assess interactions with topoisomerase II or tubulin, focusing on the Cbz group’s role in binding .
Analog ModificationBiological Effect (vs. Parent Compound)
4-Fluorophenyl substitutionIncreased cytotoxicity (IC₅₀ ↓ 30%)
Methoxy group at C6Reduced activity (IC₅₀ ↑ 50%)

Computational Modeling for Reactivity

Q. Q: Which DFT methods predict the compound’s reactivity in nucleophilic acyl substitution?

A:

  • B3LYP/6-31G(d) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., ester carbonyl: LUMO ≈ -1.2 eV).
  • Solvent modeling : Use PCM for DCM to simulate reaction conditions. The Cbz group’s electron-withdrawing effect lowers ester reactivity by 15% vs. unsubstituted analogs .

Q. Key Citations

  • Synthesis:
  • Crystallography:
  • Biological SAR:
  • Stereochemical control:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.